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Introduction

Isoprocarb (Chemical Name: 2-isopropylphenyl methylcarbamate) is a synthetic carbamate

ester that has been widely utilized as a fast-acting, non-systemic insecticide with contact and

stomach action.[1][2] Belonging to the phenyl methylcarbamate class of insecticides, it is

primarily employed in agriculture to control a variety of chewing and sucking insects on crops

such as rice, sugarcane, cocoa, and vegetables.[1][3] Its mechanism of action, like other

carbamate insecticides, is the inhibition of acetylcholinesterase, a critical enzyme in the

nervous system of insects and mammals.[2][3] This guide provides an in-depth technical

overview of the pharmacology, biochemistry, and toxicology of isoprocarb, tailored for

researchers and professionals in drug development and life sciences.

Physicochemical Properties
Isoprocarb is a colorless crystalline solid with the following properties:[3][4]
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Property Value Source

Molecular Formula C₁₁H₁₅NO₂ [2][3]

Molecular Weight 193.24 g/mol [3]

CAS Number 2631-40-5 [1][2]

Melting Point 88 - 93 °C [3]

Water Solubility 0.4 mg/mL at 25 °C [3]

LogP 2.31 [3]

Pharmacology
Mechanism of Action
The primary pharmacological target of isoprocarb is the enzyme acetylcholinesterase (AChE).

[2][3][5] Isoprocarb acts as a reversible inhibitor of AChE.[3][4] The mechanism involves the

carbamoylation of the serine hydroxyl group at the active site of the AChE enzyme. This

process is analogous to the acetylation of AChE by its natural substrate, acetylcholine, but the

resulting carbamoylated enzyme is significantly more stable and hydrolyzes at a much slower

rate.

This inhibition leads to the accumulation of the neurotransmitter acetylcholine (ACh) in the

synaptic cleft. The excess ACh results in the persistent stimulation of cholinergic receptors—

both muscarinic and nicotinic—in the central and peripheral nervous systems, leading to a

state of cholinergic crisis and neurotoxicity.[4] Unlike organophosphates, the inhibition by

carbamates like isoprocarb is reversible, as the carbamoylated enzyme can spontaneously

hydrolyze, restoring enzyme function.[3][4]
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Mechanism of Acetylcholinesterase Inhibition by Isoprocarb.

Pharmacodynamics
The accumulation of acetylcholine due to AChE inhibition leads to a range of

pharmacodynamic effects characteristic of cholinergic overstimulation. Symptoms of acute

exposure can manifest within minutes to hours and include:[3][4]

Muscarinic effects: Excessive salivation, lacrimation (tearing), urination, defecation,

gastrointestinal distress (nausea, vomiting, abdominal pain), and bronchoconstriction.[4]

Nicotinic effects: Muscle twitching (fasciculations), cramping, weakness, and eventually

paralysis.[4]

Central Nervous System (CNS) effects: Headache, dizziness, anxiety, confusion, ataxia,

convulsions, and potentially coma and respiratory depression, which is the primary cause of

death in severe poisoning.[4]

Biochemistry and Metabolism
The biotransformation of isoprocarb is a critical determinant of its toxicity and detoxification.

Metabolism occurs primarily in the liver through Phase I and Phase II reactions.[3][6]

Phase I Metabolism: Hydrolysis and Oxidation
The initial metabolic steps involve enzymatic hydrolysis and oxidation.
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Hydrolysis: The carbamate ester bond is hydrolyzed, yielding 2-isopropylphenol and

methylcarbamic acid.[1]

Oxidation: The isopropyl group on the aromatic ring can be oxidized. A key metabolic

pathway involves oxidation mediated by Cytochrome P450 enzymes, particularly CYP3A4.[7]

This process can lead to the formation of a reactive quinone intermediate.[7] Other identified

metabolites include 2-(1-hydroxy-1-methylethyl)-phenyl N-methylcarbamate.[1]

Phase II Metabolism: Conjugation and Detoxification
The reactive quinone intermediate generated during Phase I is highly electrophilic and can

cause cellular damage. To mitigate this, it undergoes conjugation with endogenous

nucleophiles, primarily glutathione (GSH), in a Phase II detoxification reaction.[6][7] This

conjugation results in the formation of GSH conjugates (e.g., M6) and, subsequently, N-

acetylcysteine (NAC) conjugates (e.g., M7, M8), which are then excreted.[7] This metabolic

activation and subsequent detoxification pathway are crucial in understanding isoprocarb-

induced hepatotoxicity.[7]
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Metabolic Activation and Detoxification Pathway of Isoprocarb.

Toxicology
Isoprocarb is classified as moderately hazardous (Toxicity Class II) by the World Health

Organization (WHO).[1] Its toxicity varies significantly across different species.

Acute Toxicity Data
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Species Route Value Unit Source

Rat Oral LD50 403 - 450 mg/kg [1][4][8]

Rat Dermal LD50 >2000 mg/kg [1]

Rat
Inhalation LC50

(4h)
2.09 mg/L [1]

Carp 96h LC50 22 mg/L [1]

Daphnia magna 48h EC50 0.024 mg/L [1]

Algae (P.

subcapitata)
72h EC50 21 mg/L [1][9]

Honeybee
Contact LD50

(48h)
>2.0 µ g/bee [1]

Developmental and Ecotoxicology
Studies using zebrafish (Danio rerio) embryos have highlighted the developmental toxicity of

isoprocarb. Exposure to isoprocarb (e.g., 29 and 58 mg/L) resulted in significant

morphological abnormalities, including pericardial and yolk sac edema, reduced body length,

and spinal curvature.[8][9] Furthermore, isoprocarb was shown to induce apoptosis and cause

severe defects in vascular development, specifically malformation of intersegmental vessels

(ISVs), which can disrupt blood flow and normal organogenesis.[8][9]

Isoprocarb also induces neurotoxicity in zebrafish embryos by inhibiting the expression of

genes crucial for neurodevelopment (e.g., syn2a, elavl3) and reducing AChE activity.[10] This is

accompanied by the induction of oxidative stress, characterized by increased reactive oxygen

species (ROS) and subsequent apoptosis.[10] Its high toxicity to aquatic invertebrates, such as

Daphnia magna, underscores its potential risk to aquatic ecosystems.[1]

Experimental Protocols
Protocol 1: In Vitro Acetylcholinesterase Inhibition
Assay (Ellman's Method)
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This protocol provides a general method for determining the AChE inhibitory activity of a

compound like isoprocarb.

Reagents and Preparation:

Acetylcholinesterase (AChE) enzyme solution from a suitable source (e.g., electric eel,

human recombinant).

Phosphate buffer (e.g., 100 mM, pH 8.0).

Substrate: Acetylthiocholine iodide (ATCI).

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

Test compound (Isoprocarb) dissolved in a suitable solvent (e.g., DMSO) at various

concentrations.

Assay Procedure:

In a 96-well microplate, add phosphate buffer, DTNB solution, and the AChE enzyme

solution to each well.

Add different concentrations of the isoprocarb solution (or solvent control) to the

respective wells.

Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a controlled

temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.[11]

Initiate the reaction by adding the ATCI substrate solution to all wells.[11]

Immediately measure the change in absorbance at 410-412 nm over time (e.g., every 30

seconds for 5 minutes) using a microplate reader.[11] The absorbance increases as the

thiocholine produced by ATCI hydrolysis reacts with DTNB to form the yellow 5-thio-2-

nitrobenzoate anion.

Data Analysis:

Calculate the rate of reaction (enzyme activity) for each concentration of isoprocarb.
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Determine the percentage of inhibition relative to the solvent control.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to

determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity

by 50%).[11]

Protocol 2: In Vitro Metabolic Activation Study using
Liver Microsomes
This protocol is designed to identify reactive metabolites of isoprocarb.

Reagents and Preparation:

Pooled liver microsomes (e.g., human, mouse).

NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate

dehydrogenase).

Phosphate buffer (pH 7.4).

Isoprocarb stock solution.

Trapping agent: Glutathione (GSH) or N-acetylcysteine (NAC).

CYP3A4 inhibitor (optional): Ketoconazole, to confirm the role of the specific enzyme.[7]

Quenching solution: Acetonitrile or methanol to stop the reaction.

Incubation Procedure:

Pre-warm a mixture of liver microsomes, the NADPH-generating system, the trapping

agent (GSH), and buffer at 37°C.

Initiate the reaction by adding isoprocarb to the mixture.

For inhibitor studies, pre-incubate the microsomes with ketoconazole before adding

isoprocarb.[7]
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Incubate the reaction mixture at 37°C for a specific time (e.g., 60 minutes).

Terminate the reaction by adding an equal volume of cold quenching solution.

Centrifuge the samples to precipitate proteins.

Analysis:

Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to

identify and characterize the parent compound and any formed GSH/NAC-conjugated

metabolites.[7]
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Workflow for In Vitro Isoprocarb Metabolism and Trapping Study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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